4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide
Descripción
The compound features a pyrimidine core substituted with a pyrazole moiety at the 4-position and a piperazine-1-carboxamide group linked to a 3-fluoro-2-methylphenyl aromatic ring. The fluorine atom and methyl group on the phenyl ring may influence lipophilicity, steric bulk, and electronic properties, while the pyrimidine-pyrazole core likely contributes to π-π stacking or hydrogen-bonding interactions .
Propiedades
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-14-15(20)4-2-5-16(14)24-19(28)26-10-8-25(9-11-26)17-12-18(22-13-21-17)27-7-3-6-23-27/h2-7,12-13H,8-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUCDMKDEPDNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article synthesizes existing research findings on its biological activity, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that plays a crucial role in biological interactions.
- Pyrazole Moiety : Known for its pharmacological properties, enhancing the compound's reactivity and biological profile.
- Piperazine Core : Often found in many pharmaceuticals, contributing to the compound's ability to interact with various biological targets.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer proliferation. For example, studies have demonstrated that pyrimidine derivatives can inhibit the activity of kinases such as KIT and PDGFRA at subnanomolar concentrations, suggesting a potential mechanism for this compound as well .
- Induction of Apoptosis : In vitro studies have indicated that derivatives with similar structures can induce apoptosis in cancer cell lines by increasing the activity of caspase enzymes, which are crucial for programmed cell death .
Biological Activity Data
The biological activity of this compound can be summarized through various assays and studies:
Case Studies
Several case studies illustrate the compound's potential:
- Anticancer Studies : In a study focused on MCF-7 breast cancer cells, compounds similar to the target molecule were found to significantly reduce cell viability at low concentrations, indicating strong anticancer properties. The mechanism was linked to cell cycle arrest and apoptosis induction through caspase activation .
- Kinase Selectivity : A comparative analysis demonstrated that certain derivatives showed high selectivity towards specific kinases involved in tumor growth while sparing other kinases, suggesting a favorable safety profile for further development .
- Urease Inhibition : The compound exhibited promising urease inhibition activities, which are relevant for conditions like gastric ulcers and certain types of cancers where urease plays a role in tumor progression .
Comparación Con Compuestos Similares
Structural Analogues with Quinazolinone Cores
Compounds A2–A6 () share the piperazine-carboxamide backbone but replace the pyrimidine-pyrazole core with a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group. Key differences include:
- Substituent Effects : The target compound’s 3-fluoro-2-methylphenyl group introduces steric hindrance and moderate electron-withdrawing effects compared to A2 (3-fluorophenyl) or A4 (2-chlorophenyl).
- Physicochemical Properties :
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| Target | N/A* | N/A* |
| A2 (3-F-phenyl) | 52.2 | 189.5–192.1 |
| A3 (4-F-phenyl) | 57.3 | 196.5–197.8 |
| A4 (2-Cl-phenyl) | 45.2 | 197.9–199.6 |
Piperazine Derivatives with Pyrazole/Trifluoromethyl Groups
- Compound 5 (): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one. The butanone linker increases flexibility compared to the target’s rigid pyrimidine-pyrazole core. The trifluoromethylphenyl group enhances lipophilicity (clogP ~3.5 estimated) versus the target’s 3-fluoro-2-methylphenyl (clogP ~2.8). This could impact membrane permeability .
- Compound 8 (): Contains a morpholinyl-pyrazolo[1,5-a]pyrimidine core and a 3-fluorophenylmethyl-piperazine group. The morpholine and benzimidazole moieties introduce additional hydrogen-bonding sites, differing from the target’s pyrazole-pyrimidine system.
Piperazine-Carboxamides with Heterocyclic Modifications
- Compound 28 (): Features a benzo[b][1,4]oxazin-3-one group linked via a propanoyl chain to the piperazine-carboxamide. Lower yield (10%) for 28 vs. typical yields of ~50% for A2–A6 highlights synthetic challenges in complex heterocyclic systems .
Compound 856189-81-6 (): 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide.
Arylpiperazine Derivatives with Substituted Phenyl Groups
describes compounds like 3i (4-chlorophenyl) and 3h (2-fluorophenyl) with methanesulphonyl-piperazine linkages.
- The sulphonate esters in 3i/3h are more polar than the target’s carboxamide, likely altering pharmacokinetic profiles.
- Substituted phenyl groups (e.g., 4-chloro vs. 3-fluoro-2-methyl) demonstrate positional effects on receptor binding affinity in related studies .
Key Findings and Implications
- Structural Flexibility vs.
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 856189-81-6 ) improve metabolic stability but may reduce solubility. The target’s 3-fluoro-2-methylphenyl balances moderate lipophilicity and steric effects.
- Synthetic Accessibility : High-yielding routes (e.g., A2–A6 at ~45–57%) contrast with lower yields in complex systems (e.g., 28 at 10%), suggesting the target’s synthesis may require optimized coupling strategies .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
